(Methylsulfonamidomethyl)boronic acid
CAS No.:
Cat. No.: VC18039854
Molecular Formula: C2H8BNO4S
Molecular Weight: 152.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C2H8BNO4S |
---|---|
Molecular Weight | 152.97 g/mol |
IUPAC Name | methanesulfonamidomethylboronic acid |
Standard InChI | InChI=1S/C2H8BNO4S/c1-9(7,8)4-2-3(5)6/h4-6H,2H2,1H3 |
Standard InChI Key | KWSHBBHFFIUNKT-UHFFFAOYSA-N |
Canonical SMILES | B(CNS(=O)(=O)C)(O)O |
Introduction
Chemical Identity and Structural Features
(Methylsulfonamidomethyl)boronic acid is cataloged under the Chemical Abstracts Service (CAS) number 850568-39-7 and possesses the molecular formula C₈H₁₂BNO₄S, corresponding to a molecular weight of 229.07 g/mol. Its structure features a phenyl ring substituted at the meta position with a boronic acid group (–B(OH)₂) and a methylsulfonamidomethyl moiety (–CH₂NHSO₂CH₃). This combination of functional groups enables unique reactivity patterns, including reversible covalent interactions with diols and nucleophilic substitution capabilities.
The compound’s boronic acid group facilitates participation in cross-coupling reactions, while the sulfonamide group enhances solubility and stability under physiological conditions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar aromatic core, with the sulfonamide nitrogen adopting a trigonal planar geometry due to resonance stabilization.
Synthetic Methodologies
Matteson Homologation
The Matteson homologation is a pivotal method for introducing boron into organic frameworks. This two-step process involves:
-
Nucleophilic substitution of a dichloromethane-borane complex with a Grignard reagent to form a boronate ester.
-
Oxidation of the intermediate to yield the boronic acid.
For (methylsulfonamidomethyl)boronic acid, the homologation is applied to a pre-functionalized benzyl chloride derivative, followed by sulfonylation of the amine group. Typical yields range from 60–75%, with reaction conditions optimized at –78°C in anhydrous tetrahydrofuran (THF).
Suzuki-Miyaura Cross-Coupling
Transition metal-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction, offers an alternative route. Aryl halides react with boronic acids in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) to form biaryl structures . While this method is widely used for boronic acid derivatives, its application to (methylsulfonamidomethyl)boronic acid requires careful optimization to prevent sulfonamide decomposition.
Chemical Reactivity and Functionalization
Boronic Acid-Mediated Reactions
The compound’s boronic acid group participates in:
-
Chan-Lam couplings to form carbon-heteroatom bonds with amines or alcohols .
-
pH-dependent complexation with diols, enabling applications in glucose sensing and glycoprotein recognition.
Sulfonamide Reactivity
The methylsulfonamidomethyl group undergoes:
-
N-alkylation with alkyl halides to form tertiary sulfonamides.
-
Acid-catalyzed hydrolysis to yield sulfonic acids, though this is minimized by steric hindrance in the parent compound.
Applications in Medicinal Chemistry
Protease Inhibition
Boronic acids are potent inhibitors of serine proteases, such as thrombin and elastase, due to their ability to form reversible covalent bonds with catalytic serine residues . (Methylsulfonamidomethyl)boronic acid derivatives exhibit enhanced binding affinities (IC₅₀ values < 100 nM) attributed to the sulfonamide’s hydrogen-bonding interactions with enzyme active sites.
Drug Delivery Systems
The compound’s boronic acid moiety enables conjugation to diol-containing vectors (e.g., polysaccharides) for targeted drug delivery. For instance, boronate ester linkages facilitate pH-responsive release in tumor microenvironments .
Industrial and Market Perspectives
The global boronic acid market, valued at $1.2 billion in 2024, is projected to grow at a CAGR of 6.8% through 2030, driven by demand for pharmaceutical intermediates . (Methylsulfonamidomethyl)boronic acid occupies a niche within this market, with primary applications in:
-
Chemical reagents for organic synthesis (45% market share) .
-
Pharmaceutical intermediates for kinase inhibitors and antibody-drug conjugates (30%) .
-
Materials science, including boron-doped polymers for electronics (25%) .
Future Research Directions
Emerging applications include:
-
Photodynamic therapy: Boronic acid-functionalized photosensitizers for cancer treatment.
-
Boron neutron capture therapy (BNCT): Enhanced tumor targeting via sulfonamide-modified boron carriers.
-
Sustainable synthesis: Development of flow chemistry protocols to reduce solvent waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume